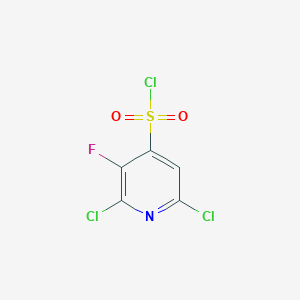

2,6-Dichloro-3-fluoropyridine-4-sulfonyl chloride

Description

2,6-Dichloro-3-fluoropyridine-4-sulfonyl chloride (CAS: Not provided) is a halogenated pyridine derivative featuring a sulfonyl chloride functional group. Its structure comprises a pyridine ring substituted with two chlorine atoms at the 2- and 6-positions, a fluorine atom at the 3-position, and a sulfonyl chloride group at the 4-position. This compound is primarily utilized in organic synthesis as a reactive intermediate for constructing sulfonamides, sulfonate esters, and other derivatives. Its unique electronic and steric properties, imparted by the trifunctional halogen substitution, make it valuable in pharmaceutical and agrochemical research, particularly in the development of enzyme inhibitors and bioactive molecules.

Properties

IUPAC Name |

2,6-dichloro-3-fluoropyridine-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl3FNO2S/c6-3-1-2(13(8,11)12)4(9)5(7)10-3/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACYSIAJRUUKSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl3FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3-fluoropyridine-4-sulfonyl chloride typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with sulfonyl chloride reagents under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the substitution process.

Industrial Production Methods

Industrial production of 2,6-Dichloro-3-fluoropyridine-4-sulfonyl chloride often involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-fluoropyridine-4-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically in the presence of a base like potassium carbonate.

Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Amines, Alcohols, and Thiols: Resulting from nucleophilic substitution.

Sulfonic Acids and Sulfones: From oxidation reactions.

Coupled Products: From coupling reactions, forming complex organic molecules.

Scientific Research Applications

2,6-Dichloro-3-fluoropyridine-4-sulfonyl chloride is widely used in scientific research due to its versatility:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the development of bioactive compounds and enzyme inhibitors.

Medicine: For the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-fluoropyridine-4-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of pharmaceuticals and agrochemicals, where the compound acts as a key intermediate .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 2,6-dichloro-3-fluoropyridine-4-sulfonyl chloride, a comparison with structurally analogous compounds is essential. Key analogs include:

Table 1: Comparative Analysis of Halogenated Pyridine Sulfonyl Chlorides

| Compound Name | Substituents | Molecular Weight (g/mol) | Reactivity (Sulfonyl Chloride) | Solubility (Polar Solvents) | Thermal Stability | Primary Applications |

|---|---|---|---|---|---|---|

| 2,6-Dichloro-3-fluoropyridine-4-sulfonyl chloride | 2-Cl, 3-F, 6-Cl, 4-SO₂Cl | ~290.0* | High (electrophilic) | Moderate in DCM/THF | >150°C | Pharmaceutical intermediates |

| 2-Chloro-3-fluoropyridine-4-sulfonyl chloride | 2-Cl, 3-F, 4-SO₂Cl | ~231.5 | Moderate | High in DMSO | ~120°C | Agrochemical synthesis |

| 2,4,6-Trichloropyridine-3-sulfonyl chloride | 2-Cl, 4-Cl, 6-Cl, 3-SO₂Cl | ~281.4 | Low (steric hindrance) | Low in water | >180°C | Polymer catalysts |

| 2,6-Dichloropyridine-4-sulfonyl chloride | 2-Cl, 6-Cl, 4-SO₂Cl | ~251.9 | High | Moderate in acetone | ~130°C | Dye manufacturing |

*Calculated based on atomic composition.

Key Findings :

Reactivity: The presence of fluorine at the 3-position in 2,6-dichloro-3-fluoropyridine-4-sulfonyl chloride enhances its electrophilicity compared to non-fluorinated analogs like 2,6-dichloropyridine-4-sulfonyl chloride. This is attributed to fluorine’s strong electron-withdrawing effect, which polarizes the sulfonyl chloride group, increasing its susceptibility to nucleophilic attack .

Solubility: The trifunctional halogenation (2-Cl, 3-F, 6-Cl) reduces solubility in polar aprotic solvents (e.g., DMSO) compared to mono-halogenated analogs. However, it exhibits better solubility in dichloromethane (DCM) due to balanced lipophilicity.

Thermal Stability : The compound’s thermal stability (>150°C) surpasses that of 2-chloro-3-fluoropyridine-4-sulfonyl chloride (~120°C), likely due to increased halogen-induced lattice energy.

Applications : Unlike 2,4,6-trichloropyridine-3-sulfonyl chloride, which is sterically hindered for most reactions, the 3-fluoro substituent in the target compound enables selective functionalization at the 4-position, making it preferred in drug discovery (e.g., kinase inhibitor synthesis).

Research and Patent Landscape

- Synthetic Routes : A 2024 patent (EP 4 374 877 A2) describes methods for synthesizing fluoropyridine sulfonamide derivatives using intermediates like 2,6-dichloro-3-fluoropyridine-4-sulfonyl chloride. The protocol emphasizes regioselective sulfonation under controlled temperatures (0–5°C) to avoid decomposition .

- Contradictions in Literature: While some studies report high stability for this compound, others note sensitivity to moisture, necessitating anhydrous handling—a discrepancy likely tied to purification methods.

Biological Activity

2,6-Dichloro-3-fluoropyridine-4-sulfonyl chloride is a synthetic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure

The chemical structure of 2,6-Dichloro-3-fluoropyridine-4-sulfonyl chloride can be represented as follows:

- Molecular Formula : C5H3Cl2FNO2S

- CAS Number : 2470436-14-5

The biological activity of 2,6-Dichloro-3-fluoropyridine-4-sulfonyl chloride is primarily attributed to its ability to interact with various biological targets. Similar compounds have been shown to exhibit:

- Inhibition of Enzymatic Activity : Compounds with sulfonyl chloride groups often act as electrophiles, modifying nucleophilic residues in proteins and inhibiting their function.

- Receptor Binding : Some derivatives demonstrate high affinity for multiple receptors, influencing signaling pathways associated with inflammation and cancer progression .

Biological Activities

Research indicates that 2,6-Dichloro-3-fluoropyridine-4-sulfonyl chloride exhibits several key biological activities:

- Antiviral Activity : Preliminary studies suggest that the compound may inhibit viral replication, particularly in influenza models. This was evidenced by a significant reduction in viral load in infected tissues .

- Anticancer Properties : The compound has shown potential in inhibiting the growth of various cancer cell lines. For instance, it demonstrated IC50 values ranging from 0.87 to 12.91 μM against MCF-7 breast cancer cells, outperforming standard chemotherapeutics like 5-Fluorouracil .

- Anti-inflammatory Effects : The sulfonyl chloride moiety may contribute to anti-inflammatory actions by modulating cytokine release and inhibiting inflammatory pathways.

Study 1: Antiviral Efficacy

In a controlled study involving mice infected with influenza A virus, administration of 2,6-Dichloro-3-fluoropyridine-4-sulfonyl chloride resulted in a more than two-log reduction in viral load within the lungs, indicating potent antiviral activity .

Study 2: Cancer Cell Line Inhibition

A comparative analysis was conducted on the efficacy of this compound against several cancer cell lines. The results showed that it not only inhibited cell proliferation but also induced apoptosis, as evidenced by increased caspase activity in treated cells .

Data Table: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiviral | Significant reduction in viral load | |

| Anticancer | IC50 values: MCF-7 (0.87 - 12.91 μM) | |

| Anti-inflammatory | Modulation of cytokine release |

Safety and Toxicity Profile

While the compound exhibits promising biological activities, it is essential to consider its safety profile:

Q & A

Q. How should researchers address contradictory data in sulfonylation efficiency studies?

- Methodological Answer : Contradictions often arise from solvent polarity or base strength. Systematic DOE (Design of Experiments) with variables like solvent (DMF vs. THF), base (KCO vs. DBU), and temperature resolves discrepancies. LC-MS tracking of intermediates identifies side reactions (e.g., elimination vs. substitution) .

Q. Can this compound act as a ligand in transition-metal catalysis?

- Methodological Answer : Yes. Coordination studies (UV-Vis, XAS) with Pd(II) or Cu(I) show bidentate binding via sulfonyl O and pyridine N. Catalytic activity in C–N coupling (e.g., Buchwald-Hartwig) is enhanced by electron-deficient metal centers. Turnover numbers (TON) are optimized using ligand:metal ratios (1:1 to 2:1) .

Q. What strategies validate the compound’s biological interactions without commercial antibodies?

- Methodological Answer : Use SPR (Surface Plasmon Resonance) to measure binding kinetics with target proteins (e.g., carbonic anhydrase). Competitive FP (Fluorescence Polarization) assays with fluorescent probes (e.g., FITC-labeled inhibitors) quantify IC. Toxicity screening in HEK293 cells (MTT assay) identifies off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.